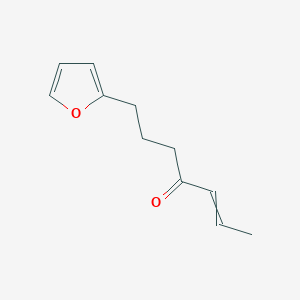
7-(Furan-2-yl)hept-2-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Furan-2-yl)hept-2-en-4-one is an organic compound that features a furan ring attached to a hept-2-en-4-one chain The furan ring is a five-membered aromatic ring with one oxygen atom, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Furan-2-yl)hept-2-en-4-one typically involves the use of furfural as a starting material. One common method involves a one-pot synthesis where furfural is reacted with 7-bromo-1-heptene in the presence of a catalyst such as cuprous chloride and an oxidant like tert-butyl hydrogen peroxide. Potassium carbonate is used as a base, and tetrabutylammonium bromide (TBAB) is added to facilitate the reaction .
Industrial Production Methods
This includes the use of renewable resources, minimizing waste, and employing safer solvents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
7-(Furan-2-yl)hept-2-en-4-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the hept-2-en-4-one chain can be reduced to form alcohols.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
7-(Furan-2-yl)hept-2-en-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of 7-(Furan-2-yl)hept-2-en-4-one involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially affecting cellular processes. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
Furfural: A precursor in the synthesis of 7-(Furan-2-yl)hept-2-en-4-one.
5-Hydroxymethylfurfural (HMF): Another furan derivative with similar chemical properties.
2,5-Furandicarboxylic Acid: A furan compound used in the production of polymers.
Uniqueness
This compound is unique due to its specific structure, which combines a furan ring with a hept-2-en-4-one chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
112158-02-8 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
7-(furan-2-yl)hept-2-en-4-one |
InChI |
InChI=1S/C11H14O2/c1-2-5-10(12)6-3-7-11-8-4-9-13-11/h2,4-5,8-9H,3,6-7H2,1H3 |
InChI Key |
QJUJOSYJXQBSLC-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)CCCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




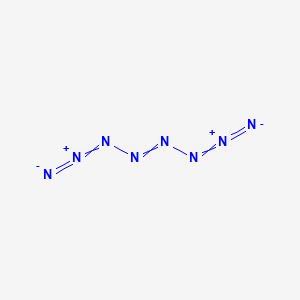

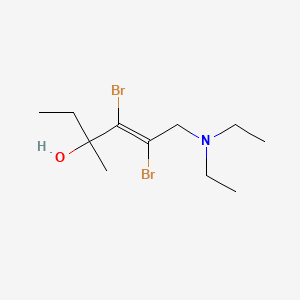
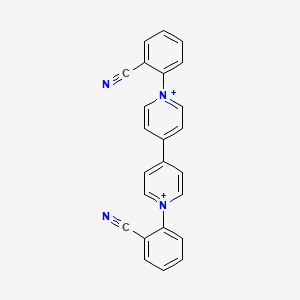
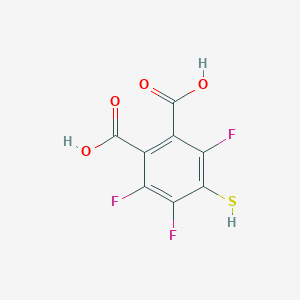
![Ethyl 5-hydroxy-12H-benzo[a]phenothiazine-12-carboxylate](/img/structure/B14325661.png)

![2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14325686.png)
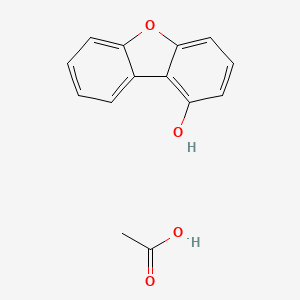
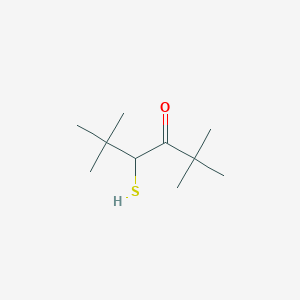
![Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)-](/img/structure/B14325701.png)

